N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide

Description

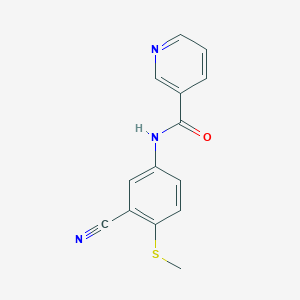

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide is a nicotinamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 3-position and a methylsulfanyl (-SMe) group at the 4-position.

Properties

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-19-13-5-4-12(7-11(13)8-15)17-14(18)10-3-2-6-16-9-10/h2-7,9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEGGUIJPIDACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211803 | |

| Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320421-46-3 | |

| Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320421-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Cyano-4-(methylthio)phenyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide typically involves the reaction of 3-cyano-4-(methylsulfanyl)aniline with nicotinoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 3-cyano and 4-methylsulfanyl groups on the phenyl ring. These substituents influence electronic, steric, and solubility properties, which can be compared to related nicotinamide derivatives:

Key Observations :

- This contrasts with 4-methoxy or 4-ethoxy groups in other analogs, which are electron-donating and may increase solubility .

- Methylsulfanyl (-SMe) vs.

- Pharmacological Profiles : The agonist activity of 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide () suggests that nicotinamide derivatives with bulky substituents (e.g., trifluoromethyl) may enhance receptor selectivity. The target compound’s methylsulfanyl group, being smaller, might favor different target interactions.

Crystallographic and Hydrogen-Bonding Patterns

The cyano group’s ability to act as a hydrogen-bond acceptor (similar to carbonyl groups in nicotinamide) could facilitate crystal packing or intermolecular interactions, as seen in related benzamide derivatives .

Toxicity and Handling

The safety profile of 2-Cyano-N-[(methylamino)carbonyl]acetamide () suggests that cyano-containing compounds may require careful handling due to incomplete toxicological data. This parallels the need for caution in synthesizing or handling the target compound, as methylsulfanyl groups can metabolize into reactive species (e.g., sulfoxides) .

Biological Activity

N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of the Compound

This compound features a cyano group and a methylsulfanyl substituent on a phenyl ring, which contribute to its unique chemical properties. The compound is synthesized through the reaction of 3-cyano-4-(methylsulfanyl)aniline with nicotinoyl chloride, typically in the presence of triethylamine as a base.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can lead to alterations in cellular processes such as:

- Signal Transduction : Modulating pathways involved in cellular communication.

- Gene Expression : Influencing the transcriptional activity of specific genes.

- Metabolic Pathways : Affecting metabolic processes through enzyme inhibition or activation.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. Studies have shown that compounds within the nicotinamide class often exhibit promising anticancer properties. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as MGC-803, PC-3, A549, and H1975 .

| Compound | Cell Line Tested | IC50 Value (μM) | Activity |

|---|---|---|---|

| This compound | PC-3 | 1.86 ± 0.27 | Antiproliferative |

| 6-Chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide | A549 | Not specified | Antiproliferative |

Interaction Studies

Research has also highlighted the compound's binding affinity to various biological targets. For example, studies involving molecular dynamics simulations have elucidated its potential interactions with metabotropic glutamate receptors (mGluRs), which are implicated in central nervous system disorders . These interactions suggest a role for this compound in modulating neurochemical pathways.

Case Studies

- Cancer Cell Proliferation : A study evaluated the antiproliferative activity of several derivatives, including this compound. The results indicated selective activity against specific cancer types, with low cytotoxicity observed in non-tumor cells .

- Neuropharmacological Effects : Another research effort explored the compound's effects on mGluR5 modulation, suggesting potential therapeutic applications for anxiety and schizophrenia treatment by enhancing glutamatergic signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.